molecular formula C28H32N2O3 B565634 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 215032-24-9

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No. B565634
CAS RN: 215032-24-9
M. Wt: 444.575
InChI Key: VIJHRFZCGLNQFJ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a phenyl group (a benzene ring minus one hydrogen), which is a common feature in many organic compounds .


Molecular Structure Analysis

The structure of this compound would likely be influenced by the pyrrolidine ring, which due to its non-planarity, provides increased three-dimensional coverage, a phenomenon called “pseudorotation” . The orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the stereochemistry of the molecule, and the overall molecular shape would all influence its properties .

Scientific Research Applications

Antioxidant Activity

A study investigated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, closely related to the compound . The most promising compound identified, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), demonstrated effective radical scavenging ability, comparable to conventional antioxidants like melatonin and gallic acid. This suggests potential use in physiological environments as a HO˙ radical scavenger (Nguyen et al., 2022).

Solvatochromism Studies

Research on various bioactive compounds, including 2-amino-6-phenylazo-pyridin-3-ol and others, has focused on understanding their solvatochromic behavior. This is relevant for compounds like 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide, as solvatochromism can inform about solute-solvent interactions, affecting the compound's behavior in different environments (Masoud et al., 2011).

Impurities in Pharmaceutical Compounds

A study on darifenacin hydrobromide, which contains a similar compound structure, focused on identifying process impurities and stress degradants. This research is crucial for understanding the stability and purity of pharmaceutical compounds, particularly those with complex structures like 2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide (Thomas et al., 2012).

Neuropharmacological Potential

Research on novel dipeptide derivatives linked to triazole-pyridine moieties, similar in structure to the compound , has shown promise in neuropharmacology. One such compound demonstrated significant antimicrobial activity and potential as a novel agent for brain SPECT imaging, suggesting similar compounds could have neuropharmacological applications (Abdel-Ghany et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidines are found in many bioactive compounds, and their mechanism of action can vary widely .

properties

IUPAC Name

2-[1-[2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c29-27(33)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26(32)22(19-21)15-18-31/h1-12,19,25,31-32H,13-18,20H2,(H2,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJHRFZCGLNQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC(=C(C=C4)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857778
Record name 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide

CAS RN

215032-24-9
Record name 2-(1-{2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl}pyrrolidin-3-yl)-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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